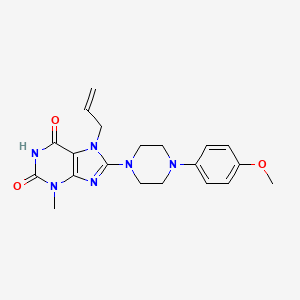
7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative with potential therapeutic applications. Its unique structure, characterized by a purine core and various substituents, suggests diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and antiviral potential based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H32N6O3, with a molecular weight of approximately 416.49 g/mol. The structural features include:
- Allyl group at the 7-position
- Piperazine moiety at the 8-position
- Methoxyphenyl group enhancing lipophilicity
These characteristics may improve the compound's bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research involving purine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 7-Allyl derivative | Huh7 | 14.2 | Superior to 5-FU (30.6) |
| 7-Allyl derivative | HCT116 | 17.9 | Higher than Fludarabine (28.4) |
| 7-Allyl derivative | MCF7 | 23.6 | Comparable to clinical controls |
These results indicate that the compound may serve as a scaffold for developing more effective anticancer agents.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against coronaviruses. Preliminary studies suggest that it may inhibit viral replication in cell culture assays. The proposed mechanism involves interference with viral entry or replication processes.
Methods for Evaluation:
- Cell Culture Assays: Testing the compound's ability to inhibit viral replication.
- Animal Models: Evaluating efficacy in vivo against viral infections.
Although detailed mechanisms remain to be fully elucidated, the presence of the piperazine ring is often associated with pharmacological activities such as receptor binding and modulation of signal transduction pathways. The methoxyphenyl group may enhance interactions with lipid membranes, facilitating cellular uptake and subsequent biological effects.
Case Studies and Research Findings
A significant study focused on a series of purine derivatives indicated that compounds with similar structural features showed promising results in cytotoxicity assays:
- Cytotoxicity Study: A comparative analysis revealed that certain derivatives had lower IC50 values than established chemotherapeutics.
- Mechanistic Insights: Research suggested that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial depolarization and caspase activation.
Eigenschaften
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-4-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-5-7-15(29-3)8-6-14/h4-8H,1,9-13H2,2-3H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYBRDXOUXNTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














